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Compound of Interest

Compound Name: 3-Chloro-4-(methylthio)aniline

Cat. No.: B1607254

An In-depth Technical Guide to 3-Chloro-4-(methylthio)aniline for Researchers and Drug
Development Professionals

Introduction: Unveiling a Key Synthetic Building
Block

In the landscape of modern medicinal chemistry and materials science, the strategic
functionalization of aromatic scaffolds is a cornerstone of innovation. Substituted anilines, in
particular, represent a privileged class of intermediates due to their versatile reactivity and
prevalence in biologically active molecules. This technical guide focuses on 3-Chloro-4-
(methylthio)aniline (CAS No: 5211-01-8), a trifunctional aromatic compound offering a unique
combination of chloro, methylthio, and amino groups. This distinct substitution pattern provides
chemists with multiple reactive handles for molecular elaboration, making it a valuable building
block for the synthesis of novel therapeutic agents and functional materials. This document
serves as a comprehensive resource for researchers, providing in-depth information on its
chemical identity, physicochemical properties, synthesis, analytical characterization, potential
applications, and essential safety considerations.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental to reproducible and safe research. This
section details the IUPAC name, synonyms, and key identifiers for 3-Chloro-4-
(methylthio)aniline.
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IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and
Applied Chemistry (IUPAC), is 3-Chloro-4-(methylthio)aniline.

However, in literature, patents, and commercial catalogs, it is frequently referred to by a variety
of synonyms. Understanding these is crucial for comprehensive literature searches and

procurement.
e Systematic Synonyms:
o 3-Chloro-4-(methylthio)benzenamine[1]
o 3-Chloro-4-(methylsulfanyl)aniline[1]
o Benzenamine, 3-chloro-4-(methylthio)-[1]
e Common/Trivial Synonyms:
o 4-Amino-2-chlorothioanisole[1]
o 2-Chloro-4-aminothioanisole[1]

The term "thioanisole" is a common name for methylthiobenzene, hence its appearance in
some synonyms where the aniline is treated as a substituted thioanisole.

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers
are essential:
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Identifier

Value

CAS Number

5211-01-8[1][2]

Molecular Formula

C7HsCINS[1][2]

Molecular Weight

173.66 g/mol [2]

EINECS Number

226-007-0[1]

InChl

INChl=1S/C7H8CINS/c1-10-7-3-2-5(9)4-
6(7)8/h2-4H,9H2,1H3[1]

Canonical SMILES

CSC1=C(C=C(C=C1)N)CI[1]

Physicochemical and Predicted Properties

A thorough understanding of a compound's physical and chemical properties is paramount for

designing experiments, developing purification strategies, and ensuring safe handling.

Property Value Source
Not explicitly stated, but

Appearance related anilines are often off- General Knowledge
white to brown solids.

Melting Point 73-75 °C [2]

Boiling Point 297.3 £ 25.0 °C (Predicted) [2]

Density 1.28 + 0.1 g/cm? (Predicted) [2]
3.30 + 0.10 (Predicted, for the

pKa . : [2]
conjugate acid)

LogP 3.225 (Predicted)

Note: Predicted values are computationally derived and should be used as estimates until

experimentally verified.
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The melting point of 73-75 °C indicates that this compound is a solid at room temperature,
which simplifies handling and storage compared to liquid anilines. The predicted pKa suggests
it is a weak base, typical for anilines with electron-withdrawing groups on the aromatic ring.

Synthesis and Purification

The synthesis of 3-Chloro-4-(methylthio)aniline is a multi-step process that requires careful
control of reaction conditions to achieve good yield and purity. A documented method involves
the transformation of 3-chloro-4-(thiocyanato)aniline.

Synthetic Workflow

The following workflow is based on a method described in U.S. Patent 3,406,202. The key
transformation is the conversion of a thiocyanate group to a methylthio ether in the presence of
a base.
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Caption: Synthetic workflow for 3-Chloro-4-(methylthio)aniline.

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1607254?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Experimental Protocol

This protocol is adapted from a literature source and should be performed by qualified
personnel with appropriate safety precautions.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, prepare a slurry of powdered sodium hydroxide (2 molar equivalents) in absolute
ethanol.

o Addition of Starting Material: Separately, prepare a slurry of 3-chloro-4-(thiocyanato)aniline
(1 molar equivalent) in ethanol. Add this slurry to the sodium hydroxide slurry over a period
of 10 minutes.

e Reaction: Heat the combined reaction mixture to reflux and maintain for two hours. The
thiocyanate group is hydrolyzed by the base, and the resulting thiolate is methylated. Note:
The patent implies the methyl source is inherent or a side product, though typically an
external methylating agent like methyl iodide would be used after thiolate formation. For a
more robust synthesis, quenching the reaction and then adding a methylating agent would
be a logical modification.

o Workup: After the reaction is complete, cool the mixture to room temperature. Remove the
ethanol by rotary evaporation.

o Extraction: To the resulting residue, add water to dissolve the inorganic salts. Extract the
agueous mixture with diethyl ether (3 portions). The organic product will partition into the
ether layer.

» Drying and Purification: Combine the ether extracts and wash with a saturated sodium
chloride solution (brine). Dry the ether layer over anhydrous sodium sulfate. Filter off the
drying agent and remove the diethyl ether by rotary evaporation. The crude product can be
purified by distillation under reduced pressure to yield 3-Chloro-4-(methylthio)aniline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the
synthesized compound. The following section outlines the expected results from standard
analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific spectral data for this exact compound is not widely published. The following are
expert predictions based on its structure and data from analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl protons.

o -SCHs Signal: A sharp singlet at approximately 2.4-2.5 ppm, corresponding to the three
protons of the methyl group.

o -NH:z Signal: A broad singlet, typically in the range of 3.5-4.5 ppm, for the two amine
protons. The chemical shift can vary depending on the solvent and concentration.

o Aromatic Protons: The three protons on the benzene ring will appear in the aromatic
region (approx. 6.5-7.5 ppm). Due to their substitution pattern, they will likely present as a
complex set of multiplets or as a doublet, a singlet (or narrow doublet), and a doublet of
doublets.

e 13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
o -SCHs Signal: A signal around 15-20 ppm for the methyl carbon.

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-
150 ppm), corresponding to the six carbons of the benzene ring. The carbon atoms
attached to the chlorine, sulfur, and nitrogen atoms will have characteristic chemical shifts
influenced by the electronegativity and resonance effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining
structural information through fragmentation patterns.

e Molecular lon Peak (M*): The mass spectrum will exhibit a characteristic molecular ion
region due to the isotopic abundance of chlorine (3°Cl and 3’Cl in an approximate 3:1 ratio).

o Apeak at m/z 173 corresponding to the [M]* ion with the 35Cl isotope.
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o Apeak at m/z 175 corresponding to the [M+2]* ion with the 3’Cl isotope.

o The relative intensity of the m/z 173 to m/z 175 peaks will be approximately 3:1, which is a
clear indicator of the presence of one chlorine atom.

[C7HsCINS]*
m/z = 173/175

Loss of *CHs Loss of Cl Loss of CH3Se
[CeHsCINS]* [C7HsNS]* [CeHsCIN]*
m/z = 158/160 m/z = 138 m/z = 126/128

Click to download full resolution via product page

Caption: Proposed key fragmentations of 3-Chloro-4-(methylthio)aniline in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the key functional groups present in the molecule.

N-H Stretching: A pair of medium intensity peaks in the region of 3300-3500 cm~1 is
characteristic of the symmetric and asymmetric stretching of the primary amine (-NHz) group.

C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm~1, while
the aliphatic C-H stretching of the methyl group will be just below 3000 cm~1.

C=C Stretching: Aromatic ring C=C stretching vibrations will show multiple peaks in the
1450-1600 cm~1 region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm~1 range.

C-ClI Stretching: A peak in the fingerprint region, typically around 700-800 cm~1, can be
attributed to the C-Cl bond.

Applications in Research and Drug Development
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The true value of 3-Chloro-4-(methylthio)aniline lies in its potential as a versatile starting
material for the synthesis of more complex molecules with useful biological or material
properties.

A Scaffold for Medicinal Chemistry

The aniline scaffold is a cornerstone of drug discovery, present in numerous FDA-approved
drugs. The specific substitution pattern of 3-Chloro-4-(methylthio)aniline offers several
strategic advantages:

e The Amino Group: Provides a primary nucleophilic site for a wide range of reactions,
including acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of
diverse side chains and functional groups.

o The Chloro Group: Serves as a key substituent that can modulate the electronic properties
and lipophilicity of the molecule. It can also act as a leaving group in certain cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom
bonds.

o The Methylthio Group: This group can increase lipophilicity and engage in specific
interactions with biological targets. Furthermore, the sulfur atom can be oxidized to the
corresponding sulfoxide and sulfone, providing a route to further analogs with different
electronic and solubility properties. This oxidation can be a key step in modulating a
compound's metabolic stability and pharmacological profile.

While specific drugs derived directly from 3-Chloro-4-(methylthio)aniline are not prominent in
the public domain, numerous pharmaceuticals contain related chloroaniline or thioanisole
moieties, highlighting the therapeutic potential of this structural class. For example, substituted
anilines are core components of many kinase inhibitors used in oncology.

Potential Therapeutic Areas

Compounds containing chloro and methylthio functional groups have been explored for a
variety of biological activities. Research on derivatives of this scaffold could potentially lead to
new agents in areas such as:

» Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.
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« Infectious Diseases: As precursors to novel antibacterial or antifungal compounds.

¢ Inflammation and Immunology: For the development of modulators of inflammatory
pathways.

Safety, Handling, and Toxicology

CRITICAL NOTE: Specific toxicological data for 3-Chloro-4-(methylthio)aniline is not readily
available in public databases. The GHS classification is listed as "no data available" by multiple
suppliers[1]. Therefore, this compound must be handled with extreme caution, assuming it is
hazardous until proven otherwise.

Hazard Assessment Based on Analogs

Given the lack of specific data, a conservative approach to safety requires examining the
known hazards of structurally related compounds, such as 3-chloroaniline.

e 3-Chloroaniline (CAS: 108-42-9): This compound is classified as highly toxic.

o GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Specific Target
Organ Toxicity (Repeated Exposure), Category 2; Hazardous to the Aquatic Environment,
Acute and Chronic, Category 1.

o Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to
organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting
effects[3][4].

o Primary Effects: Can cause methemoglobinemia, leading to cyanosis (bluish discoloration
of the skin).

It is reasonable to assume that 3-Chloro-4-(methylthio)aniline may exhibit similar toxic
properties. The presence of the methylthio group could potentially alter its metabolic profile and
specific toxicity, but the underlying hazards of a chloroaniline should be the guiding principle for
safe handling.

Recommended Handling Procedures
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All work with 3-Chloro-4-(methylthio)aniline should be conducted in a well-ventilated
chemical fume hood.

» Personal Protective Equipment (PPE):
o Eye Protection: Chemical safety goggles or a face shield.

o Hand Protection: Chemically resistant gloves (e.qg., nitrile, neoprene). Check glove
compatibility charts.

o Body Protection: A lab coat. For larger quantities, a chemical-resistant apron or suit may
be necessary.

e Engineering Controls: Use a certified chemical fume hood to prevent inhalation of dust or
vapors.

o Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to
its potential toxicity and environmental hazards (based on analogs), it should be treated as
hazardous waste.

Conclusion

3-Chloro-4-(methylthio)aniline is a chemical intermediate with significant potential for
researchers and drug development professionals. Its unique trifunctional nature provides a
versatile platform for the synthesis of novel and complex molecules. While its full potential in
medicinal chemistry is still being explored, the established importance of the substituted aniline
scaffold suggests that it is a valuable addition to the synthetic chemist's toolbox. However, the
lack of specific safety data necessitates a highly cautious approach to its handling, with
procedures guided by the known hazards of closely related toxic anilines. This guide provides
the foundational knowledge required to work with this compound effectively and safely, paving
the way for future innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1607254?utm_src=pdf-custom-synthesis
http://pstorage-acs-6854636.s3.amazonaws.com/4119514/ol302517n_si_001.pdf
https://www.chemicalbook.com/Price/5211-01-8.htm
https://www.chemicalbook.com/Price/5211-01-8.htm
https://www.carlroth.com/medias/SDB-1C3E-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNTcyNjF8YXBwbGljYXRpb24vcGRmfGFESXhMMmc0WVM4NU1qQTVPREkwTWpFMU1EY3dMMU5FUWw4eFF6TkZYME5JWDBWT0xuQmtaZ3wyMzI1NTVhNGQ2ZDVjNDQzNmVkMDYxNGQ3YzAzMDczYjg5N2YyZWYxODM0MGRmOTFjMzg4ZDMzNDEwYTgyOTBl
https://www.carlroth.com/medias/SDB-1C3E-DE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzNTc0ODh8YXBwbGljYXRpb24vcGRmfGFEZGpMMmhrTUM4NU1qQTJNamt3TWpVeE9EQTJMMU5FUWw4eFF6TkZYMFJGWDBWT0xuQmtaZ3wwNDIyNGQ4ZGJkN2IzODJhNWYyODk1NDZiYWUxODY3MmE4NWEwODBiNDA0ZTA3Y2E1MjdmMzhiY2M1M2Y4OWE3
https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline
https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline
https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline
https://www.benchchem.com/product/b1607254#iupac-name-and-synonyms-for-3-chloro-4-methylthio-aniline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1607254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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